An In-depth Technical Guide to 1-(Bromomethyl)-3-phenoxybenzene: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 1-(Bromomethyl)-3-phenoxybenzene: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Bromomethyl)-3-phenoxybenzene, also known as 3-phenoxybenzyl bromide, is a versatile bifunctional organic compound of significant interest in synthetic chemistry. Its structure, featuring a reactive benzylic bromide and a stable phenoxy group, makes it a valuable intermediate in the synthesis of a wide range of commercially important molecules, most notably in the agrochemical sector. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and key applications of 1-(bromomethyl)-3-phenoxybenzene, with a focus on providing practical insights for laboratory and industrial applications.
Physicochemical Properties
1-(Bromomethyl)-3-phenoxybenzene is a colorless to light yellow liquid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 51632-16-7 | [1] |
| Molecular Formula | C₁₃H₁₁BrO | [1] |
| Molecular Weight | 263.13 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 331.1 ± 25.0 °C at 760 mmHg | [3][4] |
| 52 °C at 0.4 mmHg | [2] | |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 130.2 ± 24.3 °C | [4] |
| Solubility | Insoluble in water, soluble in common organic solvents. | [4] |
| Synonyms | 3-Phenoxybenzyl bromide, m-Phenoxybenzyl bromide, 3-(Bromomethyl)diphenyl ether | [1][5] |
Spectroscopic Data
The structural elucidation of 1-(bromomethyl)-3-phenoxybenzene is confirmed through various spectroscopic techniques.
-
¹H NMR (CDCl₃): A characteristic singlet is observed for the benzylic protons (-CH₂Br) at approximately δ 4.4 ppm. The aromatic protons appear as a complex multiplet in the range of δ 6.9-7.4 ppm.[6][7]
-
¹³C NMR: The benzylic carbon (-CH₂Br) signal is expected to appear around 33 ppm. The aromatic carbons will show a series of signals in the aromatic region of the spectrum.[1][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methylene groups, C=C stretching for the aromatic rings, and C-O-C stretching for the ether linkage. A C-Br stretching frequency is also expected.[1][9]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom and cleavage of the ether bond.[1][10]
Synthesis of 1-(Bromomethyl)-3-phenoxybenzene
There are two primary synthetic routes to 1-(bromomethyl)-3-phenoxybenzene, each with its own advantages and considerations.
Bromination of m-Phenoxytoluene
This method involves the free-radical bromination of the methyl group of m-phenoxytoluene.
Protocol:
-
Dissolve m-phenoxytoluene in a suitable solvent, typically carbon tetrachloride (CCl₄).[6][7]
-
Add N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[6][7]
-
After the reaction is complete, cool the mixture and filter off the succinimide byproduct.[6][7]
-
Evaporate the solvent from the filtrate to yield the crude product, which can be further purified by distillation or chromatography.[6][7]
This method is generally high-yielding and utilizes readily available starting materials. The causality behind this choice of reagents lies in the selectivity of NBS for benzylic C-H bonds under free-radical conditions, minimizing unwanted aromatic bromination.
Bromination of 3-Phenoxybenzyl Alcohol
This route involves the conversion of the hydroxyl group of 3-phenoxybenzyl alcohol to a bromide.
Protocol:
-
Dissolve 3-phenoxybenzyl alcohol in an anhydrous solvent like dichloromethane.[6][7]
-
Slowly add a solution of phosphorus tribromide (PBr₃) in dichloromethane.[6][7]
-
Allow the reaction to warm to room temperature and stir for a short period.[6][7]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[6][7]
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.[6][7]
This method is effective for converting the alcohol to the bromide. The choice of PBr₃ is a standard and reliable method for this transformation, proceeding via an SN2-type mechanism.
Reactivity and Synthetic Applications
The primary reactivity of 1-(bromomethyl)-3-phenoxybenzene stems from the lability of the benzylic bromide, making it an excellent electrophile for nucleophilic substitution reactions. Benzylic halides are particularly reactive due to the ability of the adjacent aromatic ring to stabilize the transition state in both Sₙ1 and Sₙ2 reactions.[5]
Key Applications in Agrochemicals
The most significant industrial application of 1-(bromomethyl)-3-phenoxybenzene is as a crucial building block in the synthesis of synthetic pyrethroid insecticides.[7] Pyrethroids are highly effective and widely used insecticides due to their high potency against insects and relatively low toxicity to mammals.[11]
The synthesis of pyrethroids involves the esterification of a suitable carboxylic acid (e.g., chrysanthemic acid or its derivatives) with 3-phenoxybenzyl alcohol. 1-(Bromomethyl)-3-phenoxybenzene serves as a key precursor to this alcohol or is used directly in ether synthesis to construct the pyrethroid backbone. For instance, in the synthesis of permethrin, the 3-phenoxybenzyl moiety is essential for its insecticidal activity.[7] Similarly, it is a precursor for the synthesis of other important pyrethroids such as cypermethrin and deltamethrin.[7]
Potential Applications in Materials Science
While less documented, the difunctional nature of 1-(bromomethyl)-3-phenoxybenzene suggests its potential as a monomer or cross-linking agent in polymer chemistry. The reactive benzylic bromide can be utilized for grafting onto polymer backbones or for the synthesis of novel polymers with specific thermal or optical properties. For example, reaction with diols or diamines could lead to the formation of polyesters and polyamides, respectively.[12][13]
Safety and Handling
1-(Bromomethyl)-3-phenoxybenzene is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage.[14][15] It is also toxic if swallowed, in contact with skin, or if inhaled.[14][15]
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and amines.[15]
Environmental Fate
The environmental fate of 1-(bromomethyl)-3-phenoxybenzene is closely linked to that of the pyrethroid insecticides derived from it. Pyrethroids can undergo degradation in the environment through hydrolysis of the ester linkage, leading to the formation of 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid.[14][16] These degradation products can be further metabolized by microorganisms in soil and water.[3][6][17] While pyrethroids themselves have a relatively short half-life in the environment, their degradation products can persist for longer periods.[14]
Conclusion
1-(Bromomethyl)-3-phenoxybenzene is a valuable and versatile chemical intermediate with a well-established role in the agrochemical industry and potential for broader applications in materials science. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development.
References
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- 2. rsc.org [rsc.org]
- 3. Pseudomonas aeruginosa based concurrent degradation of beta-cypermethrin and metabolite 3-phenoxybenzaldehyde, and its bioremediation efficacy in contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(Bromomethyl)-3-phenoxybenzene | CAS#:51632-16-7 | Chemsrc [chemsrc.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Biodegradation of deltamethrin and its hydrolysis product 3-phenoxybenzaldehyde by a newly isolated Streptomyces aureus strain HP-S-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(BROMOMETHYL)-3-PHENOXYBENZENE synthesis - chemicalbook [chemicalbook.com]
- 8. 1,3-Bis(bromomethyl)benzene(626-15-3) 13C NMR spectrum [chemicalbook.com]
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